(+)-Sibiricine
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Overview
Description
(+)-Sibiricine is a naturally occurring alkaloid compound known for its unique chemical structure and potential biological activities. It is primarily isolated from certain plant species and has garnered interest in the scientific community due to its diverse pharmacological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (+)-Sibiricine typically involves several steps, starting from readily available precursors. One common synthetic route includes the use of chiral catalysts to ensure the correct stereochemistry of the compound. The reaction conditions often involve controlled temperatures and specific solvents to optimize yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale extraction from natural sources or synthetic methods. The extraction process includes solvent extraction, purification through chromatography, and crystallization. Synthetic methods on an industrial scale require precise control of reaction conditions and the use of high-efficiency catalysts to ensure cost-effectiveness and scalability.
Chemical Reactions Analysis
Types of Reactions
(+)-Sibiricine undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents like sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophilic and electrophilic substitution reactions are possible, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction typically produces alcohols or amines.
Scientific Research Applications
(+)-Sibiricine has a wide range of applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex molecules.
Biology: Studied for its potential effects on cellular processes and signaling pathways.
Medicine: Investigated for its pharmacological properties, including anti-inflammatory, analgesic, and anticancer activities.
Industry: Utilized in the development of new materials and as a precursor for other valuable compounds.
Mechanism of Action
The mechanism of action of (+)-Sibiricine involves its interaction with specific molecular targets within the body. It may bind to receptors or enzymes, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways can vary depending on the specific biological context and the concentration of the compound.
Comparison with Similar Compounds
Similar Compounds
(-)-Sibiricine: The enantiomer of (+)-Sibiricine, with similar but distinct biological activities.
Sibirine: Another alkaloid with a similar structure but different pharmacological properties.
Sibiridine: A related compound with variations in its chemical structure and biological effects.
Uniqueness
This compound is unique due to its specific stereochemistry, which can significantly influence its biological activity and interactions with molecular targets. Its distinct pharmacological profile sets it apart from other similar compounds, making it a valuable subject of study in various scientific fields.
Properties
CAS No. |
24181-66-6 |
---|---|
Molecular Formula |
C20H17NO6 |
Molecular Weight |
367.4 g/mol |
IUPAC Name |
(8'R)-8'-hydroxy-6-methylspiro[7,8-dihydro-[1,3]dioxolo[4,5-g]isoquinoline-5,7'-8H-cyclopenta[g][1,3]benzodioxole]-6'-one |
InChI |
InChI=1S/C20H17NO6/c1-21-5-4-10-6-14-15(26-8-25-14)7-12(10)20(21)18(22)11-2-3-13-17(27-9-24-13)16(11)19(20)23/h2-3,6-7,19,23H,4-5,8-9H2,1H3/t19-,20?/m1/s1 |
InChI Key |
BQZZTMXCHPNTCL-FIWHBWSRSA-N |
Isomeric SMILES |
CN1CCC2=CC3=C(C=C2C14[C@@H](C5=C(C4=O)C=CC6=C5OCO6)O)OCO3 |
Canonical SMILES |
CN1CCC2=CC3=C(C=C2C14C(C5=C(C4=O)C=CC6=C5OCO6)O)OCO3 |
Origin of Product |
United States |
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